Methyl tetrahydro-2H-pyran-3-carboxylate
Overview
Description
Methyl tetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom.
Mechanism of Action
Target of Action
It’s worth noting that this compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s known that this compound may be used in various syntheses, including the production of cycloalkylamide derivatives .
Action Environment
It’s recommended to use this compound in a well-ventilated area and avoid contact with moisture .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydropyran derivatives are commonly used in organic synthesis . They are often used as protecting groups for alcohols .
Molecular Mechanism
It is known that tetrahydropyran derivatives can undergo various chemical reactions, such as oxa-6π-electrocyclization .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency and the stability of the resulting product. The reaction conditions often include the use of catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .
Industrial Production Methods: In industrial settings, the production of methyl tetrahydro-2H-pyran-3-carboxylate may involve multicomponent reactions (MCR) due to their high efficiency, atom economy, and green reaction conditions . These methods allow for the rapid and cost-effective synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Methyl tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl tetrahydro-2H-pyran-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl tetrahydro-2H-pyran-4-carboxylate
- 2H-Pyran, tetrahydro-3-methyl-
Comparison: Methyl tetrahydro-2H-pyran-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl oxane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
Record name | Methyl oxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-20-9 | |
Record name | Methyl oxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate described in the research?
A1: The research highlights a novel application of a cinchona alkaloid-modified palladium catalyst for the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid. [] This process enables the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a key component of a cockroach attractant, with high optical purity (up to 89%). [] This methodology is significant as it provides a pathway for the controlled synthesis of a specific enantiomer, which is crucial for optimizing the biological activity of the attractant.
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